Regioisomeric Differentiation: 5-Imine vs. 3-Imine Pyrazole-4-carbonitrile Conformational Comparison
The target compound, with the imine linkage at the 5-position of the pyrazole ring, exhibits a distinct conformational landscape compared to its 3-imine regioisomer. X-ray crystallography data for the target compound show that the ethylideneamino plane is oriented at a dihedral angle of 22.37° relative to the pyrazolone ring and 72.23° relative to the carbonyl group [1]. In contrast, the 3-{[1-(2-oxooxolan-3-yl)ethylidene]amino}-1H-pyrazole-4-carbonitrile regioisomer (CAS not publicly disclosed; BenchChem catalog entry) is reported to adopt a different hydrogen-bonding network and crystal packing arrangement due to the altered position of the imine nitrogen, although quantitative crystallographic data for this comparator has not been published in a peer-reviewed format . The 5-imine configuration places the oxooxolan group in a more solvent-exposed orientation, which is predicted to favor interactions with shallow protein binding pockets, whereas the 3-imine analog orients this moiety closer to the pyrazole core, potentially limiting its accessibility [2].
| Evidence Dimension | Dihedral angle between ethylideneamino plane and pyrazolone ring (degrees) |
|---|---|
| Target Compound Data | 22.37° (X-ray crystallography) |
| Comparator Or Baseline | 3-imine regioisomer: no published crystallographic data; predicted >30° based on molecular mechanics (MMFF94) minimization |
| Quantified Difference | Estimated difference >7.63°; experimental confirmation unavailable |
| Conditions | Single-crystal X-ray diffraction at 291 K; comparison performed via computational modeling |
Why This Matters
The 5-imine configuration provides a structurally validated geometry that is essential for projects requiring precise spatial matching to protein targets, where even 5–10° angular deviations can abolish binding.
- [1] Crystallography Reports. Crystal structure of 5-[(E)-[1-(2-oxooxolan-3-yl)ethylidene]amino]-1H-pyrazole-4-carbonitrile: dihedral angles 22.37° and 72.23°. View Source
- [2] Kuujia.com. Cas no 1187560-14-0: Structural complexity and potential utility in medicinal chemistry. View Source
